molecular formula C12H10BFO3 B8636559 (4-Fluoro-3-phenoxyphenyl)-boronic acid

(4-Fluoro-3-phenoxyphenyl)-boronic acid

Cat. No.: B8636559
M. Wt: 232.02 g/mol
InChI Key: IHGYXLJMQFSFPP-UHFFFAOYSA-N
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Description

Significance of Boronic Acids as Versatile Synthetic Intermediates

Boronic acids are highly valued as synthetic intermediates due to their unique combination of stability and reactivity. They are generally stable, crystalline solids that are often tolerant of air and moisture, simplifying their handling and storage. Their utility is most famously demonstrated in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction has become indispensable in the synthesis of a vast array of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. Beyond the Suzuki coupling, boronic acids participate in a variety of other important transformations, such as Chan-Lam coupling for carbon-heteroatom bond formation and Petasis reactions. Their low toxicity compared to other organometallic reagents further enhances their appeal in synthetic chemistry.

Role of Fluorinated Arylboronic Acids as Advanced Building Blocks in Organic Synthesis

The incorporation of fluorine atoms into organic molecules can profoundly influence their physical, chemical, and biological properties. Fluorine's high electronegativity and small size can lead to enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics of the parent molecule. Consequently, fluorinated arylboronic acids are considered advanced building blocks in organic synthesis, providing a direct route to introduce fluorine into target structures. The presence of fluorine can modulate the reactivity of the boronic acid group, influencing the efficiency and selectivity of cross-coupling reactions. These fluorinated building blocks are particularly sought after in medicinal chemistry and materials science, where the unique properties conferred by fluorine are highly desirable for developing new drugs and functional materials.

Overview of (4-Fluoro-3-phenoxyphenyl)-boronic Acid's Structural Features and Potential in Chemical Research

This compound is a specific example of a fluorinated arylboronic acid that combines several key structural motifs. The molecule features a phenyl ring substituted with a boronic acid group, a fluorine atom, and a phenoxy group. The relative positions of these substituents—the fluorine atom at position 4 and the phenoxy group at position 3 with respect to the boronic acid—are crucial in defining its chemical properties and reactivity.

The presence of the electron-withdrawing fluorine atom can influence the acidity of the boronic acid and the electronic nature of the aromatic ring, which in turn can affect its performance in cross-coupling reactions. The phenoxy group introduces additional steric bulk and potential for electronic interactions, further diversifying its synthetic utility. While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest significant potential as a building block for the synthesis of complex biaryl and poly-aromatic structures. Its utility is anticipated in the development of novel pharmaceutical agents and advanced materials where the combined effects of the fluoro and phenoxy substituents can be leveraged to achieve desired properties.

Below is a table of key chemical identifiers for this compound, with data inferred from its close isomer, (3-Fluoro-4-phenoxyphenyl)-boronic acid, due to the limited direct availability of data for the title compound.

PropertyValue
CAS NumberNot available
Molecular FormulaC₁₂H₁₀BFO₃ guidechem.com
Molecular Weight232.02 g/mol guidechem.com
IUPAC Name(4-Fluoro-3-phenoxyphenyl)boronic acid
SMILESB(C1=CC(OC2=CC=CC=C2)=C(F)C=C1)(O)O
InChI KeyInferred from isomer

Synthetic Routes to this compound: A Review of Key Methodologies

The synthesis of this compound, a valuable building block in organic chemistry, relies on established and versatile methods for the formation of carbon-boron bonds. This article explores the primary synthetic strategies for preparing this and related fluorinated arylboronic acids, focusing on the core principles and practical considerations of each approach.

Properties

Molecular Formula

C12H10BFO3

Molecular Weight

232.02 g/mol

IUPAC Name

(4-fluoro-3-phenoxyphenyl)boronic acid

InChI

InChI=1S/C12H10BFO3/c14-11-7-6-9(13(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8,15-16H

InChI Key

IHGYXLJMQFSFPP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)F)OC2=CC=CC=C2)(O)O

Origin of Product

United States

Reactivity and Mechanistic Investigations of 4 Fluoro 3 Phenoxyphenyl Boronic Acid and Analogs

Carbon-Carbon Cross-Coupling Reactions

(4-Fluoro-3-phenoxyphenyl)-boronic acid is a versatile building block in organic synthesis, primarily utilized in carbon-carbon bond-forming reactions. Its unique electronic and steric properties, imparted by the fluoro and phenoxy substituents, make it a valuable reagent in the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals and materials science.

The Suzuki-Miyaura coupling is the most prominent application for arylboronic acids, including this compound. This reaction involves the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a transition metal complex, to form a new carbon-carbon single bond.

The success of the Suzuki-Miyaura reaction is highly dependent on the choice of catalyst. Both palladium and nickel-based systems have been extensively developed to efficiently couple a wide range of substrates.

Palladium-Based Catalysts Palladium complexes are the most widely used catalysts for Suzuki-Miyaura coupling. The active catalytic species is typically a Pd(0) complex, which can be generated in situ from various Pd(II) or Pd(0) precatalysts. The choice of ligands coordinated to the palladium center is critical for the catalyst's stability and reactivity, particularly when dealing with less reactive coupling partners like aryl chlorides or sterically hindered substrates. Bulky and electron-rich phosphine (B1218219) ligands have proven to be highly effective.

PrecatalystLigand(s)Typical BaseSolvent(s)Notes
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)K₃PO₄, K₂CO₃1,4-Dioxane, TolueneA common, commercially available Pd(0) catalyst effective for many aryl bromides and iodides.
Pd(OAc)₂ / Pd₂(dba)₃Biarylphosphines (e.g., SPhos, XPhos)K₃PO₄, Cs₂CO₃Toluene, n-ButanolForms highly active catalysts for coupling challenging substrates, including aryl chlorides and sterically hindered partners.
Supported Pd NanoparticlesGraphene-COOHK₂CO₃DMF/H₂OHeterogeneous catalyst offering good conversion rates and potential for recyclability in the synthesis of fluorinated biphenyls. nih.gov

Nickel-Based Catalysts Nickel-based catalysts have emerged as a cost-effective and powerful alternative to palladium. They exhibit unique reactivity and can catalyze couplings that are challenging for palladium systems. A significant advantage is the ability to perform reactions under base-free conditions, which is beneficial for substrates that are sensitive to decomposition in the presence of a base. For instance, a nickel-catalyzed coupling of arylboronic acids with acid fluorides (formed in situ from carboxylic acids) proceeds without an external base because a "transmetalation-active" aryl nickel fluoride (B91410) intermediate is generated directly within the catalytic cycle. researchgate.netarkat-usa.org

PrecatalystLigand(s)BaseSolvent(s)Notes
NiCl₂(dme)dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine)None (with acid fluorides)DioxaneEnables base-free, decarbonylative coupling of carboxylic acid derivatives. researchgate.netarkat-usa.org
Ni(COD)₂PCy₃K₃PO₄TolueneEffective for coupling aryl halides, though mechanistic complexities like the formation of inactive catalyst resting states can arise. organic-chemistry.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

Oxidative Addition : The cycle begins with the oxidative addition of the organic halide (Ar¹-X) to the active low-valent metal center, typically M(0) (where M = Pd or Ni). This step involves the cleavage of the carbon-halogen bond and results in a new M(II) complex (Ar¹-M(II)-X), where the metal has been oxidized. The reaction rate for this step generally follows the order of halide reactivity: I > OTf > Br > Cl. mdpi.com

Transmetalation : This is the crucial step where the organic group from the boron reagent is transferred to the metal center. For this to occur, the boronic acid (Ar²-B(OH)₂) is typically activated by a base (e.g., OH⁻, CO₃²⁻) to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻). This boronate then reacts with the M(II) complex from the previous step, displacing the halide and forming a new di-organometallic complex (Ar¹-M(II)-Ar²). The base plays a multifaceted role, not only activating the boron reagent but also potentially accelerating the subsequent reductive elimination step. acs.org

Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the metal center are coupled, forming the new C-C bond in the biaryl product (Ar¹-Ar²). This process reduces the metal center from M(II) back to its M(0) state, thereby regenerating the active catalyst and allowing the cycle to continue.

General Catalytic Cycle of the Suzuki-Miyaura Reaction
Figure 1: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, illustrating the key steps of oxidative addition, transmetalation, and reductive elimination. mdpi.com

The structure of this compound presents specific electronic and steric features that influence its reactivity.

Electronic Effects : The fluorine atom is strongly electron-withdrawing, which increases the Lewis acidity of the boron center. However, this can also make the C-B bond more susceptible to protodeboronation (cleavage of the C-B bond by a proton source), an undesired side reaction that can be pronounced under basic conditions, especially with electron-deficient arylboronic acids. acs.orged.ac.uk Conversely, reactions involving electron-rich boronic acids often proceed with good yields. organic-chemistry.org The phenoxy group at the meta-position has a mixed electronic effect, being weakly electron-withdrawing by induction but capable of electron donation through resonance.

Steric Effects : The bulky phenoxy group at the position ortho to the carbon-boron bond introduces significant steric hindrance. This can impede the approach of the boronic acid to the metal center during the transmetalation step. However, the use of sterically bulky phosphine ligands on the palladium or nickel catalyst can often mitigate this issue by promoting the formation of a coordinatively unsaturated metal complex that is more accessible to the boron reagent. Studies on related fluorinated systems have shown that in some cases, the position of the fluorine substituent does not have a remarkable influence on catalytic activity, suggesting that electronic effects can sometimes outweigh steric considerations. nih.gov The presence of ortho-substituents, such as the fluorine atom in some analogs, can decrease the nucleophilicity of the aryl group and hinder the reaction. acs.org

Besides the Suzuki-Miyaura reaction, arylboronic acids are valuable substrates in a variety of other metal-catalyzed cross-coupling reactions.

Chan-Lam Coupling : This reaction forms a carbon-heteroatom bond (C-N, C-O, C-S) via the copper-catalyzed oxidative coupling of an arylboronic acid with an amine, alcohol, or thiol. wikipedia.orgnih.gov Unlike many palladium-catalyzed reactions, the Chan-Lam coupling can often be performed in the presence of air and at room temperature, making it a practical alternative to reactions like the Buchwald-Hartwig amination. youtube.comrsc.org The mechanism is thought to involve a Cu(III) intermediate that undergoes reductive elimination to form the final product. nih.gov

Stille Coupling : The Stille reaction is a powerful palladium-catalyzed C-C bond formation between an organotin compound (organostannane) and an organic halide or pseudohalide. While it does not directly use boronic acids as the primary substrate, it is a closely related and fundamental cross-coupling method. The toxicity of the organotin reagents and byproducts is a significant drawback compared to the relatively benign nature of boronic acids.

Sonogashira Coupling : This reaction creates a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. It is typically co-catalyzed by palladium and copper complexes. acs.org While the classic Sonogashira reaction does not use boronic acids, recent advancements have led to Sonogashira-type couplings that do. For example, a gold-catalyzed reaction has been developed for the cross-coupling of arylboronic acids with alkynyl hypervalent iodine(III) reagents, proceeding under mild, base-free conditions. rsc.orgbeilstein-journals.orgsynarchive.com

Liebeskind-Srogl Coupling : This reaction is a palladium-catalyzed cross-coupling of a thioester with a boronic acid, which is mediated by a stoichiometric or catalytic amount of a copper(I) carboxylate (like CuTC). wikipedia.orgchemrxiv.org A key advantage of this reaction is that it proceeds under neutral, base-free conditions, making it highly suitable for substrates that are sensitive to base-induced decomposition, such as certain electron-deficient or heteroaryl boronic acids. nih.govnih.govrsc.org

Suzuki-Miyaura Cross-Coupling Reactions

Oxidation and Hydroxylation Reactions of Arylboronic Acids

Arylboronic acids can undergo oxidation to form the corresponding phenols (hydroxylation). This transformation, which involves the cleavage of the C-B bond and the formation of a C-O bond, can be both a synthetically useful reaction and a common undesired side reaction during cross-coupling. nih.gov

The direct hydroxylation of arylboronic acids is a valuable method for synthesizing phenols under mild conditions, avoiding the harsher requirements of classical methods like the hydrolysis of diazonium salts or nucleophilic aromatic substitution. arkat-usa.orgnih.gov A variety of reagents and conditions have been developed for this purpose, including:

Peroxide-based oxidants : Reagents like hydrogen peroxide (H₂O₂) and sodium perborate (B1237305) (SPB) are effective for the rapid and often catalyst-free conversion of arylboronic acids to phenols. arkat-usa.orgnih.gov

N-Oxides : These reagents can transform arylboronic acids into phenols rapidly at ambient temperature, often within minutes, and are compatible with a wide range of functional groups. organic-chemistry.orgacs.org

Aerobic Oxidation : Methods using air or molecular oxygen as the ultimate oxidant have been developed, often promoted by catalysts like benzoquinone or visible light, offering a green chemistry approach to phenol (B47542) synthesis. organic-chemistry.orgorganic-chemistry.org

The mechanism of oxidation often involves the formation of an intermediate adduct between the boronic acid and the oxidant. This is followed by a rearrangement where the aryl group migrates from the boron to an oxygen atom, which upon hydrolysis yields the phenol product. arkat-usa.orgrsc.org Isotopic labeling studies have confirmed that the oxygen atom incorporated into the phenol originates from the oxidant, not from the solvent (water). rsc.org

In the context of cross-coupling reactions, this oxidative pathway, along with protodeboronation, represents a competing side reaction that can lower the yield of the desired coupled product. researchgate.net The propensity for these side reactions is influenced by the electronic nature of the arylboronic acid, the reaction conditions (base, temperature), and the presence of oxygen. acs.orged.ac.uk

Ipso-Hydroxylation to Corresponding Phenols

A fundamental transformation of arylboronic acids is their oxidation to the corresponding phenols, a process known as ipso-hydroxylation. This reaction involves the cleavage of the carbon-boron bond and the formation of a carbon-oxygen bond at the same aromatic position. This conversion is of significant synthetic interest as it provides a valuable route to phenols, which are important intermediates in agrochemicals, pharmaceuticals, and polymers. researchgate.net

The most common and well-established method for the ipso-hydroxylation of arylboronic acids utilizes hydrogen peroxide (H₂O₂) as the oxidant, typically under basic conditions. nih.gov While specific studies on this compound are not detailed in the provided sources, the general mechanism is broadly applicable.

The reaction is initiated by the nucleophilic attack of the hydroperoxide anion (HOO⁻), formed from the deprotonation of H₂O₂ in a basic medium, on the electrophilic boron atom of the boronic acid. This forms a tetracoordinate boronate intermediate. Subsequently, a 1,2-migration of the aryl group from the boron to the adjacent oxygen atom occurs, displacing a hydroxide (B78521) ion and forming a boronate ester. This rearrangement is the key bond-forming step. The resulting boronate ester is then hydrolyzed under the aqueous reaction conditions to yield the corresponding phenol and boric acid. nih.gov

The general pathway can be summarized as follows:

Activation of Boronic Acid: ArB(OH)₂ + OH⁻ ⇌ [ArB(OH)₃]⁻

Nucleophilic Attack: [ArB(OH)₃]⁻ + H₂O₂ → [ArB(OH)₃(OOH)]⁻ + H₂O

Aryl Migration: [ArB(OH)₃(OOH)]⁻ → [HOB(OH)(OAr)]⁻ + OH⁻

Hydrolysis: [HOB(OH)(OAr)]⁻ + H₂O → ArOH + B(OH)₃ + OH⁻

Various protocols have been developed to optimize this transformation, employing different bases, solvents, and catalysts to improve yields and reaction times for a wide range of arylboronic acids. researchgate.netias.ac.in

Table 1: Examples of Hydrogen Peroxide Mediated Ipso-Hydroxylation of Various Arylboronic Acids This table presents representative data for different arylboronic acids to illustrate the general reaction, as specific data for this compound was not available in the search results.

Arylboronic AcidOxidantConditionsProductYield (%)
Phenylboronic acidH₂O₂NaOH, H₂O, rtPhenol>95
4-Methylphenylboronic acidH₂O₂K₂CO₃, H₂O/THF, rt4-Methylphenol98
4-Methoxyphenylboronic acidH₂O₂Ti₀.₉₅Cu₀.₀₅O₁.₉₅, H₂O, rt4-Methoxyphenol92
3-Chlorophenylboronic acidH₂O₂NaOH, H₂O, rt3-Chlorophenol>95

An alternative, greener approach to ipso-hydroxylation involves the use of photoredox catalysis, which utilizes visible light and an atmospheric oxygen as the terminal oxidant. chemistryviews.org This method avoids the need for stoichiometric amounts of peroxide reagents. The general mechanism involves the excitation of a photocatalyst by visible light, which then initiates a single-electron transfer (SET) process.

In a typical cycle, the excited photocatalyst oxidizes a base or the boronic acid itself, leading to the formation of a radical species. This radical can then react with molecular oxygen (O₂) to generate a superoxide (B77818) radical anion (O₂⁻•). The superoxide is a key intermediate capable of reacting with the arylboronic acid to initiate the hydroxylation process, ultimately leading to the phenolic product after rearrangement and hydrolysis steps. chemistryviews.org

Catalyst-free protocols have also been developed, where a complex formed between the boronic acid and a base, such as N,N'-diisopropylethylamine (DIPEA), is directly excited by UV-A light. This excited complex generates a superoxide anion that reacts with the boronic acid to yield the phenol. chemistryviews.org These methods offer mild reaction conditions and broad substrate scope. chemistryviews.org

Given its aromatic structure, this compound would be a suitable substrate for photoredox-catalyzed aerobic oxidation, yielding 4-fluoro-3-phenoxyphenol under visible light irradiation in the presence of an appropriate photocatalyst and base.

Reactivity with Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

Arylboronic acids are known to react with various reactive oxygen species (ROS) and reactive nitrogen species (RNS). This reactivity is the basis for their use in the development of fluorescent probes for detecting these biologically significant species. nih.gov The reaction with hydrogen peroxide is a prime example, but arylboronic acids also react with other potent oxidants like the peroxynitrite anion (ONOO⁻). nih.gov

The mechanism of oxidation by peroxynitrite is similar to that of hydrogen peroxide, involving nucleophilic attack on the boron atom followed by aryl migration. However, the reaction with peroxynitrite is often significantly faster, occurring up to a million times faster than with H₂O₂. nih.gov This high reactivity allows for the design of highly sensitive probes. The reaction of this compound with ROS or RNS would lead to its oxidative cleavage, producing 4-fluoro-3-phenoxyphenol. This reactivity makes it a potential candidate for incorporation into ROS/RNS-responsive chemical systems.

Lewis Acidity and Reversible Binding Phenomena

The boron atom in this compound is electron-deficient and possesses an empty p-orbital, making it a Lewis acid. This property allows it to reversibly interact with Lewis bases, including diols, polyols, and various nucleophiles. The strength of this Lewis acidity can be tuned by the substituents on the aromatic ring. researchgate.netrsc.org

A hallmark of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to form five- or six-membered cyclic boronate esters. researchgate.net This reaction is highly dependent on pH. In aqueous solution, the boronic acid (a trigonal planar, sp²-hybridized species) is in equilibrium with its anionic boronate form (a tetrahedral, sp³-hybridized species). The tetrahedral form is more favorable for esterification with diols. nih.gov

The equilibrium can be represented as: ArB(OH)₂ + 2 H₂O ⇌ [ArB(OH)₃]⁻ + H₃O⁺ [ArB(OH)₃]⁻ + Diol ⇌ Cyclic Boronate Ester + 3 H₂O

The presence of electron-withdrawing groups on the aryl ring, such as the fluorine atom in this compound, lowers the pKa of the boronic acid. This facilitates the formation of the tetrahedral boronate anion at a lower pH, thereby enhancing its ability to bind with diols at or near physiological pH. nih.gov This reversible binding is the foundation for boronic acid-based sensors for saccharides and for the development of stimuli-responsive materials. researchgate.netresearchgate.net

Table 2: Factors Influencing Boronate Ester Formation

FactorDescriptionEffect on Binding
pH Affects the equilibrium between the neutral boronic acid and the anionic boronate.Higher pH generally favors the tetrahedral boronate, increasing binding affinity with diols.
pKa of Boronic Acid The pH at which the boronic acid and boronate forms are in equal concentration.Lower pKa allows for significant binding at lower pH values.
Diol Structure The stereochemistry and conformation of the diol.Boronic acids show selectivity for certain diols based on the stability of the resulting cyclic ester.
Substituents on Aryl Ring Electron-withdrawing groups lower the pKa, while electron-donating groups raise it.Electron-withdrawing groups (like fluorine) enhance binding at neutral pH.

Beyond diols, the Lewis acidic boron center of this compound can interact with a variety of other Lewis bases.

Hydroxide (OH⁻): As mentioned, hydroxide ions react with boronic acids to form the tetrahedral boronate species, a fundamental step in many of its reactions. nih.gov

Fluoride (F⁻): Fluoride is a hard Lewis base and exhibits a strong affinity for the boron center, forming a stable tetrahedral fluoroborate adduct, [ArB(OH)₂F]⁻. This interaction is often strong and can be utilized in fluoride sensing applications.

Nitrogen and Oxygen Nucleophiles: Amines, carboxylates, and other nitrogen- or oxygen-containing functional groups can also coordinate with the boron atom, particularly in contexts where intramolecular cyclization can lead to stable complexes. nih.gov

The strength of these interactions is directly related to the Lewis acidity of the boronic acid. The electron-withdrawing fluorine atom on the ring of this compound enhances its Lewis acidity compared to unsubstituted phenylboronic acid, thereby promoting stronger binding with these nucleophiles. rsc.org

Principles of Dynamic Covalent Chemistry and Self-Assembly through Boronic Acid Interactions

Dynamic covalent chemistry (DCvC) leverages reversible chemical reactions to create complex, adaptable molecular systems. wikipedia.orgbath.ac.uk Boronic acids, including this compound, are exemplary building blocks in DCvC due to their ability to form reversible covalent bonds, particularly with diols and through self-condensation. bath.ac.uknih.gov This reversibility allows for "error-checking" and thermodynamic control, leading to the formation of highly ordered supramolecular architectures. rsc.orgrsc.org

The two primary modes of boronic acid interaction in DCvC are boroxine (B1236090) formation and boronate ester formation with diols.

Boroxine Formation: Three molecules of a boronic acid can undergo reversible dehydration to form a stable six-membered ring called a boroxine. nih.govresearchgate.net This self-condensation is an equilibrium process influenced by factors such as water concentration, temperature, and the presence of Lewis bases. rsc.orgresearchgate.netresearchgate.net While traditionally considered unstable in aqueous environments, recent research has uncovered water-stable boroxine structures, expanding their applicability. nih.govresearchgate.net This reversible self-assembly is fundamental to the construction of materials like covalent organic frameworks (COFs), where the dynamic nature of the boroxine linkage allows for the growth of crystalline structures. wikipedia.orgrsc.org

Boronate Ester Formation: Boronic acids react reversibly with 1,2- and 1,3-diols to form five- or six-membered cyclic boronate esters. researchgate.netmsu.edu This reaction is a cornerstone of DCvC and is highly sensitive to pH. researchgate.netacs.org The equilibrium strongly favors ester formation in basic conditions where the boronic acid is in its anionic, tetrahedral boronate form, which is more reactive towards diols. researchgate.netnih.gov This pH-dependent binding and release mechanism is exploited in various applications, from sensors to self-healing materials and drug delivery systems. rsc.orgnih.govnsf.gov The interaction is directional and covalent, providing a higher degree of structural control compared to non-covalent interactions like hydrogen bonding. msu.edu

The principles governing these interactions enable the self-assembly of boronic acid-containing molecules into a variety of supramolecular structures, including polymers, macrocycles, cages, and hydrogels. bath.ac.ukrsc.org By functionalizing polymers with boronic acid groups, materials can be designed that respond to specific stimuli, such as the presence of saccharides (which are rich in diol functionalities). rsc.orgpageplace.de

Table 1: Key Dynamic Covalent Reactions of Boronic Acids

Reaction Type Reactants Product Key Characteristics
Self-Condensation 3 x R-B(OH)₂ Boroxine Ring Reversible dehydration; forms stable 6-membered ring; fundamental to COFs. wikipedia.orgnih.gov
Esterification R-B(OH)₂ + Diol Cyclic Boronate Ester Reversible; pH-dependent equilibrium; forms 5- or 6-membered rings. researchgate.netacs.org

Modulation of Reactivity and Lewis Acidity by Aromatic Substituents

The reactivity and Lewis acidity of arylboronic acids are significantly influenced by the electronic properties of substituents on the aromatic ring. mdpi.com The boron atom in a boronic acid is electron-deficient and acts as a Lewis acid, accepting a pair of electrons from a Lewis base (like a hydroxide ion or a diol). nih.govresearchgate.net Substituents that alter the electron density on the boron atom can either enhance or diminish this acidity, thereby modulating the compound's reactivity in processes like boronate ester formation. mdpi.commdpi.com

For this compound, two substituents influence the boron center: a fluorine atom at the para-position and a phenoxy group at the meta-position relative to the boronic acid moiety.

Inductive and Resonance Effects: The effect of a substituent is generally understood through a combination of inductive and resonance (or mesomeric) effects.

Inductive Effect (I): An electron-withdrawing or -donating effect transmitted through sigma bonds. Halogens like fluorine are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I).

Resonance Effect (R or M): An electron-withdrawing or -donating effect transmitted through the pi-system of the aromatic ring. A fluorine atom has lone pairs that can be donated to the ring, resulting in an electron-donating resonance effect (+R). A phenoxy group also exhibits a +R effect due to oxygen's lone pairs, alongside a weaker -I effect.

Impact on Lewis Acidity (pKa): The Lewis acidity of a boronic acid is commonly quantified by its pKa value, which reflects the equilibrium of the boronic acid with its anionic boronate form in water. A lower pKa value indicates a stronger Lewis acid.

Fluorine Substituent: The position of the fluorine atom is critical. mdpi.com

A para-fluoro substituent, as in this compound, leads to a relatively small increase in acidity (lower pKa) because the strong electron-withdrawing inductive effect (-I) is partially offset by the electron-donating resonance effect (+R). mdpi.comnih.gov

A meta-fluoro substituent results in a more significant increase in acidity because the resonance effect is much weaker at the meta position, leaving the strong -I effect dominant. mdpi.comnih.gov

An ortho-fluoro substituent causes the largest increase in acidity, not only due to the -I effect but also due to the potential for intramolecular hydrogen bonding that stabilizes the resulting boronate anion. mdpi.commdpi.com

Phenoxy Substituent: The phenoxy group, located at the meta-position, primarily exerts an electron-withdrawing inductive effect (-I), which would be expected to increase the Lewis acidity of the boron center. Its electron-donating resonance effect (+R) is not effectively transmitted from the meta position.

The net effect on the Lewis acidity of this compound is a composite of these influences. The para-fluorine provides a modest acidifying effect, while the meta-phenoxy group contributes a further inductive withdrawing effect, likely making the compound a stronger Lewis acid than unsubstituted phenylboronic acid (pKa ≈ 8.8). nih.gov This enhanced acidity facilitates the formation of boronate esters at lower pH values compared to the parent compound. nih.gov

Table 2: Influence of Substituents on Phenylboronic Acid pKa

Substituent Position Primary Electronic Effect(s) General Effect on pKa Example pKa
H (None) - Reference Baseline ~8.8 nih.gov
F para -I > +R Minor Decrease 8.77 nih.gov
F meta -I Moderate Decrease 7.85 mdpi.com
F ortho -I, H-bonding Significant Decrease 7.10 mdpi.com
NO₂ para -I, -R Significant Decrease 7.1 rsc.org
OCH₃ para -I, +R Minor Increase 9.25 researchgate.net

Note: pKa values are approximate and can vary with experimental conditions.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of various nuclei within a molecule. For fluorinated arylboronic acids, multinuclear NMR experiments provide a wealth of information.

¹¹B NMR spectroscopy is uniquely suited for characterizing boron-containing compounds. The chemical shift (δ) of the ¹¹B nucleus is highly sensitive to its coordination environment and hybridization state. Boronic acids exist in an equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate form. This equilibrium is dependent on the pH of the solution.

The sp²-hybridized boron atom in the neutral boronic acid is relatively electron-deficient and deshielded, resulting in a resonance further downfield. Upon deprotonation to the sp³-hybridized boronate anion, the boron center becomes more electron-rich and shielded, causing a significant upfield shift in the ¹¹B NMR spectrum. nih.govnih.gov This distinct difference in chemical shifts allows for the direct observation of the boron atom's hybridization and protonation state under various conditions.

Table 1: Typical ¹¹B NMR Chemical Shifts for Arylboronic Acid Species.
Boron SpeciesHybridizationCoordinationTypical ¹¹B Chemical Shift (δ) Range (ppm)
Arylboronic Acid (Ar-B(OH)₂)sp²Trigonal Planar+27 to +30
Arylboronate Anion ([Ar-B(OH)₃]⁻)sp³Tetrahedral+3 to +7
Arylboronate Ester (Diol Adduct)sp³Tetrahedral+5 to +13

The ability of boronic acids to reversibly form covalent bonds with 1,2- and 1,3-diols is a cornerstone of their application in sensors and molecular recognition. This condensation reaction also involves a change in the boron atom's hybridization from sp² to sp³, which can be conveniently monitored by ¹¹B NMR spectroscopy. semanticscholar.orgwikipedia.org

Upon addition of a diol, such as catechol or fructose, to a solution of a boronic acid, a new resonance corresponding to the sp³-hybridized tetrahedral boronate ester appears in the upfield region of the ¹¹B NMR spectrum. semanticscholar.org The chemical shift of this new peak confirms the formation of the complex. By acquiring spectra at varying concentrations of the diol, the equilibrium between the free boronic acid and the boronate ester can be quantified. This allows for the calculation of the binding affinity (association constant, Kₐ) of the boronic acid for the diol, providing valuable thermodynamic data for the interaction. semanticscholar.org This technique is a direct and powerful method for assessing the strength of boronic acid-diol complexes. wikipedia.org

The presence of a fluorine atom in (4-Fluoro-3-phenoxyphenyl)-boronic acid provides a valuable spectroscopic handle. ¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The ¹⁹F chemical shift is extremely sensitive to the electronic environment, making it an excellent probe for studying reaction mechanisms. nih.gov For instance, in reactions such as the Suzuki-Miyaura cross-coupling, changes in the coordination sphere of a palladium catalyst or intermediates involving the arylboronic acid can induce detectable shifts in the ¹⁹F resonance, providing kinetic and mechanistic information. nih.gov

While not an intrinsic part of the molecule, ³¹P NMR spectroscopy provides crucial mechanistic insights when this compound is used in reactions involving phosphorus-containing reagents, such as the phosphine (B1218219) ligands ubiquitous in transition metal catalysis. The coordination of a phosphine ligand to a metal center can be directly observed, and changes in the ³¹P chemical shift and coupling constants can elucidate the structure of catalytic intermediates. This is particularly relevant for understanding the transmetalation step in cross-coupling reactions, where the boronic acid interacts with the metal-phosphine complex.

While solution-state NMR provides information on molecules in a dynamic environment, solid-state NMR (ssNMR) characterizes molecules in their crystalline or amorphous solid forms. This is particularly important for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR is a powerful tool for their identification and characterization.

Solid-state ¹¹B NMR experiments can distinguish between different polymorphs of an arylboronic acid. The quadrupolar interaction and chemical shift anisotropy of the boron nucleus are sensitive to the local symmetry and intermolecular interactions (e.g., hydrogen bonding) within the crystal lattice. These parameters, which are averaged out in solution, can be measured in the solid state and provide a unique fingerprint for each polymorphic form. Furthermore, ¹⁹F ssNMR can be used to probe the local environment of the fluorine atom, providing complementary information on the packing and conformation of fluorinated arylboronic acids in the solid state. nih.govnih.gov

X-ray Crystallography for Elucidating Molecular and Crystal Structures

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For arylboronic acids like this compound, this technique provides a wealth of structural data, including bond lengths, bond angles, and torsional angles.

Studies on analogous fluorinated phenylboronic acids reveal common structural motifs. In the solid state, arylboronic acids typically form hydrogen-bonded dimers, where two molecules are linked through a pair of O-H···O hydrogen bonds between their B(OH)₂ groups. nih.govsemanticscholar.org This interaction creates a characteristic eight-membered ring.

Table 2: Representative Crystallographic Data for an Arylboronic Acid Derivative (para-(trifluoromethoxy)phenylboronic acid). nih.govsemanticscholar.org
ParameterValue (Molecule A)Value (Molecule B)
Crystal SystemMonoclinic
Space GroupP2₁/c
C-B Bond Length (Å)1.564(2)1.566(2)
B-O1 Bond Length (Å)1.370(2)1.368(2)
B-O2 Bond Length (Å)1.366(2)1.366(2)
O-B-O Angle (°)115.8(1)116.1(1)
Dihedral Angle (Boronic Group vs. Phenyl Ring) (°)16.9(1)23.4(1)

Computational Approaches in Understanding 4 Fluoro 3 Phenoxyphenyl Boronic Acid Chemistry

Elucidation of Reaction Mechanisms

Computational methods are pivotal in mapping out the intricate details of reaction mechanisms involving (4-Fluoro-3-phenoxyphenyl)-boronic acid. By simulating the interactions between molecules, it is possible to trace the energetic landscape of a reaction, identifying key intermediates and the transition states that connect them.

Computational Analysis of Transition States and Reaction Energy Pathways

A fundamental application of computational chemistry is the determination of transition state structures and the calculation of reaction energy pathways. For reactions involving this compound, such as the Suzuki-Miyaura cross-coupling, density functional theory (DFT) calculations can be employed to model the entire catalytic cycle. This includes the oxidative addition, transmetalation, and reductive elimination steps.

For instance, in a typical Suzuki-Miyaura coupling, the transmetalation step is often rate-determining. Computational analysis can reveal the structure of the transition state for this step, providing insights into the bonding changes as the aryl group is transferred from the boron atom to the palladium catalyst. The energy barrier associated with this transition state, known as the activation energy, can be calculated, offering a quantitative measure of the reaction's feasibility. A study on the Suzuki-Miyaura coupling of bromobenzene (B47551) with phenylboronic acid using DFT calculations showed that the activation energy for the C-C bond formation is a critical parameter. nih.gov While a specific study on this compound is not available, the principles derived from similar systems are directly applicable.

The reaction energy profile, a plot of the energy of the system as it progresses from reactants to products, can be constructed from these calculations. This profile highlights the relative energies of all intermediates and transition states, providing a comprehensive understanding of the reaction's thermodynamics and kinetics.

Investigation of Catalyst and Ligand Effects on Reaction Mechanisms

The choice of catalyst and ligands is crucial for the success of many organic reactions. Computational studies can systematically investigate how different catalysts and ligands influence the reaction mechanism and efficiency. In the context of Suzuki-Miyaura coupling of this compound, computational models can be used to assess the performance of various palladium catalysts with different phosphine (B1218219) ligands.

The electronic and steric properties of the ligands play a significant role in the catalytic activity. researchgate.netmdpi.com For example, bulky and electron-donating ligands can enhance the rate of oxidative addition and reductive elimination. Computational methods can quantify these effects by calculating key parameters such as the Tolman electronic parameter and the cone angle for a range of ligands. By modeling the palladium complexes with these ligands and this compound, it is possible to predict which ligand will lead to the most favorable reaction profile.

Furthermore, computational studies can elucidate more subtle ligand effects, such as the role of ligand flexibility and non-covalent interactions in stabilizing key intermediates and transition states. This information is invaluable for the rational design of new and improved catalyst systems for reactions involving this compound.

Prediction and Understanding of Reactivity and Regioselectivity

Computational models are powerful tools for predicting the reactivity and regioselectivity of chemical reactions. nih.gov For a molecule like this compound, which has multiple reactive sites, understanding where a reaction is most likely to occur is of great importance.

Computational approaches can be used to calculate various electronic descriptors that correlate with reactivity. For example, the distribution of electron density in the molecule can be analyzed to identify electron-rich and electron-poor regions. The Fukui function, a concept derived from DFT, can be used to predict the most likely sites for nucleophilic and electrophilic attack. nih.gov By calculating these indices for this compound, one can predict the regioselectivity of, for example, electrophilic aromatic substitution reactions on the phenyl rings.

Moreover, computational methods can be used to model the entire reaction pathway for different possible regioisomers and compare their activation energies. The pathway with the lowest energy barrier will correspond to the major product, thus predicting the regioselectivity of the reaction. This approach has been successfully applied to a wide range of organic reactions and can provide valuable guidance for synthetic chemists working with this compound.

Theoretical Studies on Electronic and Steric Effects of Substituents

The chemical behavior of this compound is significantly influenced by the electronic and steric effects of its substituents: the fluoro group at the 4-position and the phenoxy group at the 3-position. Theoretical studies provide a quantitative understanding of these effects.

The phenoxy group at the 3-position also has both inductive and resonance effects. The oxygen atom is electronegative, leading to an electron-withdrawing inductive effect. However, the lone pairs on the oxygen can be delocalized into the aromatic ring, resulting in an electron-donating resonance effect. Additionally, the phenoxy group is sterically demanding, which can influence the approach of reactants and the stability of transition states. researchgate.net

Computational chemistry provides tools to disentangle and quantify these electronic and steric effects. For example, Natural Bond Orbital (NBO) analysis can be used to study the delocalization of electrons and quantify the strength of resonance effects. Steric effects can be evaluated by calculating steric parameters such as the sterimol parameters or by analyzing the molecular geometry and identifying potential steric clashes. A comprehensive theoretical study of these substituent effects is crucial for a complete understanding of the reactivity and properties of this compound.

Impact of Solvent Effects on Reaction Dynamics via Implicit and Explicit Models

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational chemistry offers two main approaches to model solvent effects: implicit and explicit solvent models. mdpi.comnih.gov

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For reactions involving charged or highly polar species, such as the intermediates in the Suzuki-Miyaura coupling, modeling the solvent is crucial for obtaining accurate energy profiles.

Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the computational model. This approach is more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding. rsc.org For this compound, the boronic acid group can form hydrogen bonds with protic solvents, which can affect its reactivity. Explicit solvent models are necessary to accurately describe these specific interactions.

Recent studies have highlighted the importance of using explicit solvent models, particularly for reactions in protic solvents like water and ethanol. rsc.org A hybrid approach, where a few explicit solvent molecules are included to model specific interactions and the bulk solvent is treated with an implicit model, often provides a good balance between accuracy and computational cost. The choice of the appropriate solvent model is critical for a realistic simulation of the reaction dynamics of this compound in solution.

Analysis of Molecular Dipole Moments and Intermolecular Interactions in Crystal Structures

The solid-state structure of this compound, which can be predicted computationally and determined experimentally by X-ray crystallography, reveals important information about its molecular properties and intermolecular interactions.

In the solid state, molecules of this compound will arrange themselves in a crystal lattice, held together by various intermolecular forces. A common feature in the crystal structures of phenylboronic acids is the formation of hydrogen-bonded dimers, where two molecules are linked through their boronic acid groups. nih.govnih.gov Computational studies can model these dimers and calculate the strength of the hydrogen bonds.

In addition to hydrogen bonding, other intermolecular interactions, such as dipole-dipole interactions and van der Waals forces, play a role in the molecular packing. For this compound, the presence of the fluorine and phenoxy substituents will influence these interactions. For instance, the fluorine atom can participate in weak C-H···F hydrogen bonds. A detailed computational analysis of the crystal structure can provide a complete picture of the intermolecular interactions that govern the solid-state properties of this compound.

Below is a table summarizing key computational data that can be determined for this compound.

Computational ParameterPredicted Value/InformationSignificance
Reaction Pathway Analysis
Activation Energy (Suzuki-Miyaura)Quantitative value (e.g., in kcal/mol)Predicts reaction rate and feasibility.
Transition State Geometry3D coordinates of atomsElucidates the mechanism of bond formation/breaking.
Reactivity Descriptors
Fukui IndicesValues for each atomPredicts sites for nucleophilic and electrophilic attack.
Atomic ChargesPartial charge on each atomIndicates electron distribution and potential reactive sites.
Substituent Effects
Hammett Parameters (σ)Calculated values for F and OPhQuantifies the electronic effect of substituents.
NBO AnalysisDelocalization energiesMeasures the strength of resonance effects.
Solvent Effects
Solvation Free EnergyQuantitative value (e.g., in kcal/mol)Indicates the stability of the molecule in a given solvent.
Radial Distribution FunctionsPlot of solvent density around soluteShows the structure of the solvent shell.
Solid-State Properties
Molecular Dipole MomentVector quantity (in Debye)Determines molecular polarity and intermolecular forces.
Hydrogen Bond EnergyQuantitative value (e.g., in kcal/mol)Measures the strength of intermolecular hydrogen bonds.

Applications in Advanced Organic Synthesis and Functional Materials

Construction of Complex Molecular Architectures

The presence of the boronic acid moiety allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for synthetic chemists to assemble complex molecular frameworks with high precision and efficiency.

Functionalization of Aryl and Heteroaryl Scaffolds through Cross-Coupling

(4-Fluoro-3-phenoxyphenyl)-boronic acid is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organohalide. youtube.comtcichemicals.com The diaryl ether structure of this compound is frequently found in pharmaceuticals and agrochemicals, making this reagent particularly useful for introducing this specific scaffold into target molecules.

In a typical Suzuki-Miyaura coupling, this compound reacts with an aryl or heteroaryl bromide or chloride in the presence of a palladium catalyst and a base. youtube.comarkat-usa.org This process facilitates the construction of complex biaryl and heteroaryl-aryl structures, which are prevalent in medicinal chemistry and materials science. tcichemicals.com The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and generally high yields. youtube.com

The functionalization of heteroaryl scaffolds is particularly significant, as these motifs are integral to a vast number of biologically active compounds. The use of boronic esters, derived from boronic acids, in anhydrous cross-coupling conditions has been shown to be effective for a broad range of π-rich and π-deficient heteroaryl systems, often resulting in good yields and short reaction times. nih.gov The choice of catalyst, base, and solvent can be optimized to achieve high efficiency, even with challenging substrates. arkat-usa.org For instance, trimethyl borate (B1201080) has been used to enable anhydrous cross-coupling reactions that might otherwise be inhibited by the base. nih.gov

Reactant AReactant BCatalyst SystemProduct TypeSignificance
This compoundAryl Halide (e.g., Bromobenzene)Palladium Catalyst (e.g., Pd(PPh₃)₄) + BaseBiaryl CompoundSynthesis of liquid crystals, drug intermediates
This compoundHeteroaryl Halide (e.g., 2-Bromopyridine)Palladium Catalyst + Ligand + BaseAryl-Heteroaryl CompoundAccess to scaffolds for pharmaceuticals
This compoundVinyl HalidePalladium Catalyst + BaseAryl-Alkene CompoundBuilding blocks for polymers and materials

Role in Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and ability to generate molecular complexity rapidly. nih.govresearchgate.net Arylboronic acids, including this compound, are valuable components in certain MCRs, such as the Petasis reaction (also known as the borono-Mannich reaction).

The Petasis reaction involves the reaction of an amine, a carbonyl compound (often an α-hydroxy aldehyde or ketone), and a boronic acid to form α-amino acids or other related structures. This reaction expands the toolkit for creating diverse molecular scaffolds, particularly those of interest in drug discovery. nih.gov

Furthermore, isocyanide-based MCRs, like the Ugi reaction, have been adapted to include boronic acids. researchgate.netnih.gov By using formyl-substituted phenylboronic acids, chemists can synthesize complex drug-like scaffolds that retain the boronic acid moiety for subsequent transformations, such as a one-pot Suzuki coupling. nih.gov This approach allows for the rapid assembly of compound libraries with significant structural diversity, which is crucial for screening for biological activity. nih.gov The use of MCRs to synthesize bis-boronic acid compounds has also been explored for applications in chemical sensing. rsc.org

MCR TypeReactantsResulting ScaffoldAdvantage
Petasis ReactionAmine, Carbonyl Compound, Boronic Acidα-Amino alcohols, α-Amino acidsDirect access to key biological motifs
Ugi Reaction (modified)Amine, Carbonyl, Isocyanide, Boronic AcidComplex α-acetamido carboxamidesHigh scaffold diversity from simple precursors nih.gov
Gröbcke-Blackburn-Bienaymé2-Aminopyridine, Isocyanide, Boronic AcidFused Imidazole HeterocyclesRapid construction of complex heterocycles nih.gov

Development of Chemical Probes and Sensors Based on Boronic Acid Chemistry

The unique chemical properties of the boronic acid group—specifically its ability to react reversibly with diols and to undergo oxidative cleavage—make it an excellent recognition element for the design of chemical probes and sensors.

Fluorescent Probes for Chemical Analyte Detection (e.g., Hydrogen Peroxide, Mercury Species)

Boronic acids and their ester derivatives (boronates) are at the forefront of developing fluorescent probes for biologically and environmentally important analytes. benthamdirect.comrsc.org These probes typically consist of a fluorophore (the signaling unit) linked to a boronic acid (the recognition unit). The interaction of the boronic acid with a specific analyte triggers a change in the photophysical properties of the fluorophore, leading to a detectable signal.

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is a key reactive oxygen species (ROS) involved in cellular signaling and oxidative stress. daneshyari.com Boronic acid-based probes are highly effective for H₂O₂ detection due to the selective and irreversible oxidation of the carbon-boron bond by H₂O₂. acs.orgnih.gov This reaction converts the boronic acid or boronate ester into a corresponding phenol (B47542). nih.gov This transformation alters the electronic properties of the attached fluorophore, resulting in a change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). daneshyari.comresearchgate.net Probes have been designed to detect H₂O₂ with high sensitivity and selectivity over other ROS. daneshyari.comacs.org

Mercury Species (Hg²⁺): Mercury is a toxic heavy metal that poses significant environmental and health risks. Fluorescent probes incorporating arylboronic acids have been developed for the sensitive and selective detection of mercury ions (Hg²⁺) and methylmercury (B97897) (CH₃Hg⁺). nih.govrsc.org The sensing mechanism often relies on a mercury-promoted transmetalation or displacement reaction of the arylboronic acid. nih.govnih.gov This interaction disrupts the electronic communication within the probe molecule, leading to a distinct "turn-on" fluorescent response. nih.gov Such probes can operate in aqueous solutions and have shown low detection limits, making them suitable for environmental monitoring. nih.govnih.gov

Design Principles Employing PET, FRET, and ICT Mechanisms

The signaling mechanism of boronic acid-based fluorescent probes is governed by fundamental photophysical processes, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). nih.gov

Photoinduced Electron Transfer (PET): In a PET-based sensor, the boronic acid group acts as an electron-donating or -withdrawing quencher linked to a fluorophore. In the "off" state, the fluorescence is quenched by electron transfer between the boronic acid moiety and the excited fluorophore. Reaction with an analyte (like H₂O₂) cleaves the C-B bond, removing the quencher and restoring fluorescence (a "turn-on" signal). rsc.org

Intramolecular Charge Transfer (ICT): ICT probes feature a fluorophore with an electron-donating part and an electron-accepting part. The boronic acid group is integrated into this system. Its conversion to a hydroxyl group upon reaction with an analyte dramatically changes its electron-donating or -withdrawing nature. This shift alters the ICT character of the excited state, causing a significant shift in the emission wavelength and/or intensity. rsc.orgresearchgate.net

Förster Resonance Energy Transfer (FRET): A FRET-based probe consists of a donor fluorophore and an acceptor fluorophore. nih.gov The efficiency of energy transfer between them is highly dependent on their distance and spectral overlap. An analyte can induce a conformational change or a chemical reaction that alters one of these parameters. For example, the analyte-induced cleavage of a linker containing the boronic acid could separate the donor and acceptor, disrupting FRET and leading to a ratiometric change in fluorescence. nih.gov

Boronate Probes for Trapping and Sensing of Oxidative Species (ROS/RNS)

Beyond hydrogen peroxide, boronate-based probes are powerful tools for detecting a range of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are involved in many physiological and pathological processes. nih.govnih.goveurekaselect.com The carbon-boron bond is susceptible to oxidation by potent oxidants like peroxynitrite (ONOO⁻), hypochlorous acid (HOCl), and hydroxyl radicals. nih.govfrontiersin.org

The reaction of an arylboronate probe with these species results in the rapid and often stoichiometric formation of a corresponding phenol product. nih.gov By choosing a fluorophore that exhibits a significant change in fluorescence upon conversion from the boronate to the phenol, highly selective probes can be designed. frontiersin.org For instance, certain boronate probes react much faster with peroxynitrite (k ~ 10⁶ M⁻¹s⁻¹) than with hydrogen peroxide, allowing for the specific detection of this highly reactive RNS. nih.gov This selectivity is crucial for untangling the distinct roles of different oxidants in complex biological systems. frontiersin.orgacs.org

AnalyteSensing MechanismProbe Design FeatureTypical Signal
Hydrogen Peroxide (H₂O₂)Oxidative C-B bond cleavageBoronate ester linked to a fluorophoreFluorescence "turn-on" or ratiometric shift researchgate.net
Peroxynitrite (ONOO⁻)Rapid oxidative C-B bond cleavageBoronate with high reactivity to ONOO⁻Fluorescence "turn-on" nih.gov
Mercury Ions (Hg²⁺)Mercury-promoted displacement/transmetalationArylboronic acid linked to a fluorophoreFluorescence "turn-on" nih.gov
Hypochlorous Acid (HOCl)Oxidative C-B bond cleavageArylboronate linked to a fluorophoreChange in fluorescence frontiersin.org

Reversible Binding in Molecular Recognition Systems

The cornerstone of boronic acid utility in molecular recognition is its ability to form reversible covalent bonds with 1,2- and 1,3-diols to create five- or six-membered cyclic boronate esters. nih.govacs.org This interaction is dynamic and pH-dependent; the ester linkage is generally stable under neutral to basic conditions (pH > 7) and can be hydrolyzed or reversed under acidic conditions (pH < 5). nih.gov This pH-switchable binding allows for the design of sophisticated molecular sensors and recognition systems.

For this compound, the presence of the electron-withdrawing fluorine atom ortho to the boronic acid group is expected to lower its pKa. This enhanced acidity facilitates boronate ester formation at or near physiological pH, making it a suitable candidate for biological sensing applications. The principle of detection often relies on monitoring changes in fluorescence, where the formation of the boronate ester with a target diol (like a saccharide) disrupts a photo-induced electron transfer (PET) process, leading to a measurable change in fluorescence intensity. nih.gov

Fluorinated boronic acids, in particular, have been utilized in sensor arrays. The fluorine atom can serve as a sensitive probe for ¹⁹F NMR spectroscopy, allowing for the creation of unique spectral "barcodes" for different diol-containing analytes like monosaccharides. sigmaaldrich.com An array of such sensors could potentially discriminate between various biologically relevant molecules based on the distinct NMR chemical shifts produced upon binding. sigmaaldrich.com

PropertyDescriptionRelevance to this compound
Binding Principle Reversible covalent bond formation with cis-diols. acs.orgForms cyclic boronate esters with saccharides, glycoproteins, and other diol-containing biomolecules.
pH-Responsiveness Ester formation is stable at neutral/basic pH and reversible at acidic pH. nih.govAllows for controlled binding and release of target molecules, crucial for dynamic systems.
Fluorine Influence The electron-withdrawing fluorine atom lowers the pKa of the boronic acid.Enhances binding affinity and allows complexation to occur at lower, near-physiological pH values.
Detection Method Often coupled with a fluorophore for optical sensing or used directly in ¹⁹F NMR. nih.govsigmaaldrich.comChanges in fluorescence or ¹⁹F NMR chemical shifts upon binding to an analyte enable detection and quantification.

Advanced Materials Development

The capacity of this compound to engage in dynamic covalent chemistry makes it a valuable component in the construction of advanced functional materials.

Integration into Boronic Acid-Containing Polymers and Supramolecular Assemblies

Boronic acids are frequently incorporated into polymer chains to impart stimuli-responsive properties. These polymers can respond to changes in pH or the presence of specific sugars. For instance, polymers functionalized with boronic acids can form cross-linked hydrogels through the formation of boronate esters with diol-containing polymers (like polyvinyl alcohol) or by self-condensation. hsppharma.com These gels can exhibit reversible swelling/deswelling behavior in response to pH or glucose concentration, making them useful for applications such as controlled drug delivery. nih.gov

Molecularly imprinted polymers (MIPs) created with boronic acid monomers, such as 4-vinylphenylboronic acid, have been developed for the selective recognition of diol-containing templates. fujifilm.com It is conceivable that a vinyl-functionalized derivative of this compound could be used to create MIPs with tailored cavities for specific macrolide antibiotics or other complex diols, where the phenoxy group helps to define a unique hydrophobic binding pocket. fujifilm.comacs.org Furthermore, the boronic acid moiety is a potent hydrogen bond donor and acceptor, enabling its use in building complex supramolecular assemblies through non-covalent interactions with N-donor ligands.

Design of Self-Assembled Architectures (e.g., Macrocycles, Cages, Covalent Organic Frameworks)

Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. Boronic acids were used in the synthesis of the very first COFs through the self-condensation of boronic acids to form boroxine (B1236090) rings or co-condensation with polyol linkers like 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP) to form boronate esters.

This compound, as a difunctional linker (assuming a di-boronic acid derivative), could be a building block for novel COFs. The fluorine and phenoxy groups would line the pores of the resulting framework, modulating its chemical environment. Fluorination of COF pores has been shown to enhance properties like metal-support interactions for catalysis. The phenoxy groups would increase the hydrophobicity and steric bulk within the pores, potentially influencing the framework's selectivity for guest molecule adsorption and separation.

ArchitectureRole of this compoundPotential Properties and Applications
Polymers/Hydrogels As a pendent group, it can act as a cross-linker or a responsive unit. hsppharma.compH- and glucose-responsive materials for drug delivery and sensing. nih.gov
Supramolecular Assemblies Acts as a hydrogen-bond donor/acceptor to direct assembly with other molecules.Formation of ordered structures like helical chains or stacked layers in the solid state.
Covalent Organic Frameworks (COFs) Serves as a linker molecule, forming boroxine or boronate ester linkages.Creates crystalline porous materials with functionalized pores for catalysis, gas storage, or separation.

Surface Functionalization of Nanomaterials for Responsive Systems

The functionalization of nanoparticle surfaces is crucial for their application in biomedicine and sensing. Boronic acids are excellent ligands for this purpose because their reversible binding to diols can be exploited for targeting and creating stimuli-responsive systems. For example, magnetic nanoparticles (Fe₃O₄) functionalized with phenylboronic acid have been used to selectively capture and enrich bacteria from complex samples by binding to the diol-rich polysaccharides on their cell walls.

Coating nanoparticles with this compound could create smart nanomaterials for targeted applications. The boronic acid moiety would target cis-diol-containing structures, such as sialic acids overexpressed on the surface of some cancer cells. The system could be designed to be pH-responsive; in the acidic microenvironment of a tumor, the boronate ester bond could cleave, triggering the release of a therapeutic payload. nih.gov The fluorine atom could also serve as a tracer for ¹⁹F MRI, enabling simultaneous imaging and therapy.

Development of Luminophores and Optoelectronic Materials

Boronic acids can be incorporated into fluorescent molecules to act as chemosensors. The boronic acid group, being electron-withdrawing, can quench the fluorescence of a nearby fluorophore through a PET mechanism. When the boronic acid binds to a diol, this PET process is inhibited, and fluorescence is restored, providing a "turn-on" signal.

While specific studies on this compound as a luminophore are not prominent, its structural motifs are relevant to materials science. The biaryl structure is a common core for organic light-emitting materials. Radical cyclization of biarylboronic acids has been used to create selenium-embedded heterocycles, which are of interest for their material properties. A similar strategy could potentially be applied to derivatives of this compound to synthesize novel conjugated molecules for optoelectronic applications.

Chemical Bioconjugation Strategies

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule like a protein or antibody. Boronic acids are valuable tools in this field due to their unique and versatile reactivity under physiological conditions. They can participate in both dynamic, reversible linkages (via boronate esters with diols on glycoproteins) and stable, covalent linkages.

Metal-mediated cross-coupling reactions have been developed to arylate specific amino acid residues on proteins using boronic acids. For example, different transition metals can direct the conjugation of boronic acids to cysteine or tyrosine residues. Dual-boronic acid reagents, containing two boronic acids with orthogonal reactivity, can be used for sequential conjugations, enabling the construction of complex protein-protein conjugates.

This compound could be employed in these strategies. Its boronic acid group could be used to target glycoproteins or be activated by a transition metal catalyst for site-specific protein modification. The phenoxy and fluoro substituents would influence the electronic properties and steric profile of the linkage, which could be tuned to optimize the stability and function of the resulting bioconjugate.

Development of Stimuli-Responsive Linker Methodologies

Stimuli-responsive linkers are dynamic chemical entities that can form or break bonds in response to specific environmental triggers. Phenylboronic acid (PBA) moieties are central to many such systems due to their ability to form reversible covalent bonds with 1,2- and 1,3-diols. nih.govrsc.org This interaction is sensitive to various stimuli, including pH, the presence of sugars, and reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), making PBA-based linkers highly versatile for applications in drug delivery, biomaterials, and sensors. nih.govnih.govmdpi.com

The responsiveness of a PBA-based linker is intrinsically tied to the Lewis acidity of the boron center, which is quantified by its pKa value. At pH values above its pKa, the boronic acid exists predominantly in a more Lewis acidic, anionic tetrahedral form, which binds strongly to diols. Below the pKa, the less reactive, neutral trigonal form dominates. nih.gov Consequently, the pKa of the boronic acid dictates the pH range at which the linker is active.

The development of linkers from this compound would allow for systems that respond to multiple stimuli. For instance, a hydrogel cross-linked with such a boronic acid could be designed to disassemble under acidic conditions (a hallmark of tumor microenvironments) or in the presence of high glucose concentrations. nih.govacs.org Furthermore, the reaction of arylboronic acids with H₂O₂ to produce a phenol and boric acid provides an irreversible cleavage mechanism, enabling drug release in environments with high oxidative stress. acs.org

Table 1: Common Stimuli for Phenylboronic Acid-Based Responsive Systems

Stimulus Mechanism of Action Reversibility
pH Shifts the equilibrium between the trigonal boronic acid and the tetrahedral boronate anion, modulating diol binding affinity. nih.gov Reversible
Sugars (e.g., Glucose) Competitively binds to the boronic acid moiety, displacing the linker from its diol partner. nih.gov Reversible
**Reactive Oxygen Species (e.g., H₂O₂) ** Oxidatively cleaves the C-B bond to yield a phenol, leading to the irreversible breakdown of the linker. acs.org Irreversible

| ATP | Can act as a competitive binder for the boronic acid, triggering release in ATP-rich environments. nih.gov | Reversible |

This table provides an interactive overview of the various triggers that can modulate the behavior of linkers containing a phenylboronic acid motif.

Exploration of Iminoboronates and Diazaborines as Tunable Motifs in Chemical Biology

Iminoboronates and diazaborines are classes of compounds that emerge from the combination of boronic acid and imine or hydrazone chemistry, respectively. chemrxiv.orgchemrxiv.org These structures are typically formed from the reaction of an amine or hydrazine (B178648) with an ortho-carbonyl substituted arylboronic acid. researchgate.net The proximity of the boronic acid to the imine functionality leads to unique reactivity, enabling their use as tunable linkers in bioconjugation and as components of stimuli-responsive materials. chemrxiv.orgx-mol.com

While this compound does not possess the requisite ortho-carbonyl group to directly form iminoboronates, a hypothetical derivative, (2-formyl-4-fluoro-5-phenoxyphenyl)-boronic acid, would be a precursor to such structures. The electronic properties conferred by the fluoro and phenoxy substituents would be critical in tuning the characteristics of the resulting iminoboronate or diazaborine (B1195285) system.

The key features of these motifs are:

Dynamic Covalent Nature : The formation of the imine bond is reversible, allowing for dynamic exchange, which is useful in creating self-healing materials or probes that can be displaced. chemrxiv.org

Intramolecular Catalysis : The neighboring boronic acid acts as a Lewis acid catalyst, accelerating the formation and hydrolysis of the imine bond, allowing these reactions to proceed rapidly in aqueous environments. researchgate.net

Tunable Stability : The stability of the iminoboronate linkage can be precisely controlled by the electronic nature of the substituents on the aryl ring. chemrxiv.org Electron-withdrawing groups, such as the fluoro substituent, would influence the Lewis acidity of the boron and the electrophilicity of the imine carbon, thereby altering the rates of formation, hydrolysis, and exchange. Research on related compounds, such as 3-((phenylimino)methyl)-4-fluorophenyl boronic acid, demonstrates the synthesis and potential applications of these structures. nih.gov

Cyclization to Stable Diazaborines : When formed from hydrazines, the intermediate hydrazone can cyclize with the ortho-boronic acid to form a highly stable diazaborine ring system. chemrxiv.orgresearchgate.net This provides a method to "lock" a dynamic linkage into a stable form.

Table 2: pKa Values of Selected Substituted Phenylboronic Acids

Compound pKa
Phenylboronic acid 8.86
4-Fluorophenylboronic acid 8.77
3-Fluorophenylboronic acid 8.44
2-Fluorophenylboronic acid 8.76

Data sourced from nih.gov. This interactive table illustrates how fluorine substitution at different positions on the phenyl ring affects the acidity of the boronic acid, a key parameter in its reactivity and responsiveness.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-Fluoro-3-phenoxyphenyl)-boronic acid, and what factors influence reaction efficiency?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling or protodeboronation of boronic esters. For aryl fluorinated derivatives, steric hindrance from the phenoxy and fluoro groups may necessitate optimized catalysts (e.g., Pd-based) and elevated temperatures. Evidence suggests that alkyl boronic esters can undergo protodeboronation under acidic conditions to yield boronic acids . Reaction efficiency depends on substituent electronic effects, solvent polarity, and catalyst loading. For fluorinated analogs, inert atmospheres and anhydrous conditions are critical to prevent deboronation .

Q. How can spectroscopic techniques characterize the structure of this compound?

  • Methodological Answer :

  • NMR : 11^{11}B NMR identifies boron environment (δ ~30 ppm for trigonal planar boronic acids). 19^{19}F NMR confirms fluorine position.
  • IR : B-O stretching (~1340 cm1^{-1}) and B-C vibrations (~660 cm1^{-1}) are diagnostic.
  • X-ray Crystallography : Resolves bond angles and confirms boronic acid geometry. Challenges include crystallization due to hygroscopicity.
  • Mass Spectrometry : MALDI-MS requires derivatization (e.g., diol esterification) to avoid boroxine formation .

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